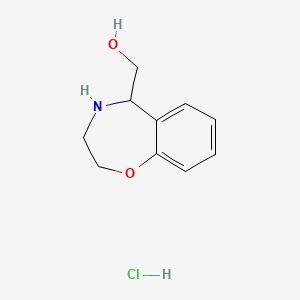

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride

Description

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a hydroxymethyl (-CH2OH) substituent at the 5-position of the benzoxazepine core, with a hydrochloride salt formulation to enhance solubility . Key properties include:

- Molecular formula: C10H14ClNO2 (as per ).

- Molecular weight: 269.53 g/mol .

- CAS Number: Discrepancies exist in the provided evidence; however, supplier data (e.g., CymitQuimica) lists it under reference code 3D-MKD72559 .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9;/h1-4,9,11-12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUOSXWSKPAJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 3,5-dimethylphenol with bromoacetonitrile to form cyanomethyl ethers, followed by reduction with lithium aluminum hydride in dry ether under an argon atmosphere . The resulting intermediate is then subjected to further reactions to yield the desired benzoxazepine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carboxylic acid derivatives under standard conditions. This reaction is critical for modifying the compound’s polarity and biological activity.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄ (acidic or neutral conditions) | (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)carboxylic acid | |

| Oxidation to aldehyde | Pyridinium chlorochromate (PCC) | (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)formaldehyde |

Mechanistic Notes :

-

KMnO₄ oxidizes primary alcohols to carboxylic acids via a two-step process involving aldehyde intermediates.

-

PCC selectively oxidizes alcohols to aldehydes without further oxidation.

Esterification and Ether Formation

The hydroxymethyl group participates in nucleophilic acyl substitution or SN2 reactions to form esters or ethers, enhancing lipophilicity.

Example :

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester, a common prodrug strategy .

Amide Formation

The secondary amine (protonated as the hydrochloride salt) can undergo deprotonation and react with acylating agents to form amides.

Key Insight :

The hydrochloride salt must be neutralized (e.g., with DIPEA) to free the amine for nucleophilic attack . HATU or EDC coupling agents improve yields in amide synthesis .

Ring-Opening Reactions

The benzoxazepine ring can undergo acid- or base-catalyzed ring-opening, particularly at the oxygen or nitrogen atoms.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated), reflux | 2-Aminophenol derivatives | |

| Base-mediated cleavage | NaOH (aqueous), heat | Mercaptobenzene derivatives |

Mechanism :

Protonation of the oxygen in acidic conditions weakens the C-O bond, leading to cleavage.

Scientific Research Applications

Overview

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It belongs to the benzoxazepine class of compounds, which are known for their diverse biological activities. This compound has attracted attention in various fields, including chemistry, biology, and medicine.

Synthetic Routes

The synthesis of this compound typically involves:

- Cyclization of Precursors : This is often done through the alkylation of 3,5-dimethylphenol with bromoacetonitrile to form cyanomethyl ethers.

- Reduction : The cyanomethyl ethers are then reduced using lithium aluminum hydride in dry ether under an inert atmosphere.

Industrial production may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can lead to the formation of ketones or aldehydes.

- Reduction : May convert it into different alcohols or amines.

- Substitution : Nucleophilic substitutions can introduce various functional groups into the benzoxazepine ring.

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology

- Biological Activities : Research has indicated potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease processes.

Medicine

- Therapeutic Potential : Ongoing research explores its use as a therapeutic agent for various diseases such as cancer and inflammatory conditions. The mechanism of action involves interaction with specific molecular targets like enzymes or receptors.

Industry

- Material Development : It is utilized in developing new materials with specific properties, such as polymers and coatings.

Case Studies and Research Findings

-

Anticancer Properties :

- A study indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity :

- Research demonstrated that this compound showed promising antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell walls was highlighted as a potential mechanism.

-

Neuropharmacological Effects :

- Investigations into the neuropharmacological effects revealed that it could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression.

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Parent Compound: 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride

- Molecular formula: C9H12ClNO .

- Molecular weight : ~201.65 g/mol (calculated).

- CAS Number: 217-67-4 or 21767-41-9 (discrepancies noted in and ).

Key Differences :

Structural Variation : The parent compound lacks the hydroxymethyl group at the 5-position, resulting in reduced polarity and molecular weight.

Physicochemical Properties : The absence of the -CH2OH group likely decreases aqueous solubility compared to the target compound, though both are formulated as hydrochloride salts for improved solubility .

Applications : Used as a building block in organic synthesis but may exhibit different reactivity in downstream reactions due to the absence of the hydroxyl group .

Positional Isomer: (2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Hydrochloride

Key Differences :

Substituent Position : The hydroxymethyl group is located at the 7-position instead of the 5-position.

Stereochemical and Electronic Effects : Positional isomerism may alter hydrogen-bonding capacity, solubility, and interaction with biological targets. For example, the 7-substituted isomer could exhibit different binding affinities in receptor assays .

Synthesis Challenges : Regioselective synthesis of positional isomers often requires tailored reaction conditions, which may affect scalability and cost .

Ethoxy-Substituted Analogs: 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride

- Molecular formula: C21H26ClNO4 (inferred from ).

- Key Differences :

- Structural Complexity : Incorporation of ethoxy (-OCH2CH3) groups on the aromatic ring increases hydrophobicity and steric bulk.

- Pharmacological Implications : Ethoxy substituents may enhance metabolic stability but reduce solubility compared to hydroxymethyl derivatives .

Biological Activity

(2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzoxazepine ring containing both nitrogen and oxygen atoms. This article explores the biological activity of this compound by reviewing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H13NO2·HCl with a molecular weight of 215.68 g/mol. The compound's structure is significant for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2·HCl |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | This compound |

| InChI Key | JILNIAMTKRTMFM-UHFFFAOYSA-N |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various disease processes. The exact pathways and molecular targets remain an area of ongoing investigation.

Anticancer Properties

Studies have highlighted the potential anticancer properties of this compound. For instance:

- In Vitro Studies : Preliminary studies have shown that derivatives of benzoxazepine exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 0.67 µM .

Antimicrobial Activity

Research has also indicated that this compound may possess antimicrobial properties. The mechanism underlying this activity could involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies

- Antitumor Activity : A study evaluated the antitumor efficacy of benzoxazepine derivatives in vivo and in vitro. The results showed significant cytotoxicity against human tumor cell lines and suggested a mechanism involving microtubule disruption .

- Microarray Analysis : cDNA microarray studies revealed that certain derivatives target apoptosis regulatory pathways in cancer cells. This indicates the potential for developing targeted therapies based on these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via cyclization reactions involving benzoxazepine precursors. For example, analogous benzodiazepine derivatives are synthesized by refluxing intermediates (e.g., substituted benzaldehydes or tetrazoles) with reagents like lithium hydroxide or acetic acid in ethanol/THF . Characterization involves NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry for molecular weight confirmation .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodology : Use spectroscopic techniques:

- ¹H NMR : Confirm the presence of the benzoxazepine ring protons (δ 3.5–4.5 ppm for oxazepine CH₂ groups) and methanol protons (δ 1.5–2.5 ppm).

- HPLC-PDA : Monitor purity (>95%) with reverse-phase C18 columns and mobile phases like methanol/water with 0.1% formic acid .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What are the recommended protocols for assessing biological activity (e.g., receptor binding)?

- Methodology :

- In vitro assays : Use radioligand binding assays (e.g., GABAₐ receptor binding) with tritiated ligands. Optimize incubation times (30–60 min at 25°C) and wash steps to reduce nonspecific binding .

- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate, using logarithmic dilutions.

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of the synthesis?

- Methodology :

- Optimize reaction conditions : Increase reflux time (e.g., 48 hours instead of 6) and use anhydrous solvents (e.g., THF dried over molecular sieves) to minimize hydrolysis .

- Catalyst screening : Test palladium or copper catalysts (e.g., PdCl₂(PPh₃)₂) to accelerate ring closure .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

- Methodology :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed intermediates or oxidation products) that may interfere with assays .

- Assay standardization : Validate cell lines (e.g., HEK293T for GABA receptors) and control for pH/temperature variations. Include positive controls (e.g., diazepam for GABA assays) .

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-experimental variability .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacokinetic studies?

- Methodology :

- pH adjustment : Buffer solutions at pH 4–5 (using ammonium acetate or citrate) to prevent hydrolysis of the oxazepine ring .

- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .

- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via HPLC .

Methodological Notes

- Synthetic Challenges : The benzoxazepine ring’s sensitivity to acidic/basic conditions necessitates strict control of reaction pH (e.g., glacial acetic acid as a catalyst in ethanol) .

- Analytical Pitfalls : Avoid using non-deactivated glassware during sample preparation, as silanol groups can adsorb the compound, leading to inaccurate quantification .

- Biological Assay Design : Include negative controls (e.g., vehicle-only groups) and validate assays using structurally related analogs to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.